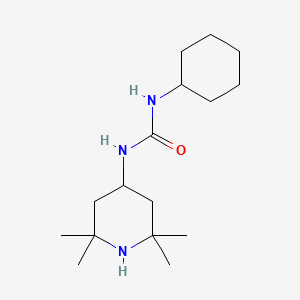

N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea" is a chemical compound with a complex structure that involves urea derivatives. It is associated with a wide range of synthetic methods and chemical properties that make it a subject of interest in various chemical research fields.

Synthesis Analysis

The synthesis of similar urea derivatives often involves the direct addition reaction of amines to isocyanates at room temperature without a catalyst, yielding monomers characterized by different substituents (Jiang-qing Pan et al., 1994). Additionally, aryl migration within lithiated urea derivatives of tetrahydropyridines has been observed, leading to the formation of various substituted piperidine derivatives (Michael B. Tait et al., 2015).

Molecular Structure Analysis

The molecular structure of urea derivatives derived from tetrahydropyridines and other similar compounds has been extensively studied. They adopt specific conformations influenced by their substituents, which can be revealed through spectroscopic methods and molecular modelling studies (I. Iriepa et al., 1997).

科学的研究の応用

Organic Synthesis and Chemistry

N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea compounds are utilized in organic synthesis, demonstrating their versatility in forming complex structures. For instance, they have been applied in the synthesis of 2,2- and 2,6-diarylpiperidines through aryl migration within lithiated urea derivatives of tetrahydropyridines, showcasing a method to produce polysubstituted piperidine derivatives from 2-aryltetrahydropyridines (Tait, Butterworth, & Clayden, 2015). Additionally, electrochemical synthesis methods have been explored to create polycyclic N-heteroaromatics through cascade radical cyclization of diynes, highlighting the compound's role in generating electron-rich polycyclic aromatic hydrocarbons, including helicene-like structures (Hou, Mao, Song, & Xu, 2017).

Pharmacology and Biological Applications

In the realm of pharmacology, N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea derivatives have been studied for their biological activities. Notably, they have been investigated as acetylcholinesterase inhibitors, with specific urea derivatives showing potential as novel inhibitors, suggesting their significance in developing treatments for conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995). Furthermore, their application in the design of soluble epoxide hydrolase inhibitors underscores their therapeutic potential in addressing cardiovascular diseases and inflammatory pain (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).

Material Science and Stability Studies

The compound's derivatives have also found applications in material science, particularly in the photo-stabilization of polymers. Studies on tetramethylpiperidine derivatives in model systems have provided insights into their mechanisms of action in stabilizing polymers against photo-oxidative destruction, highlighting their importance in enhancing the longevity and durability of polymeric materials (Grattan, Carlsson, & Wiles, 1979).

特性

IUPAC Name |

1-cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h12-13,19H,5-11H2,1-4H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQXTAUUWSZSGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)NC2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)

![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)

![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)

![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)

![N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5525819.png)

![3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5525820.png)

![9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)

![1-isopropyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5525834.png)